molecular formula C8H8Cl2N4 B1672423 胍苯磺酸 CAS No. 5051-62-7

胍苯磺酸

货号 B1672423
CAS 编号: 5051-62-7
分子量: 231.08 g/mol
InChI 键: WDZVGELJXXEGPV-YIXHJXPBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Guanabenz is an alpha-2 adrenergic agonist used to treat hypertension . It belongs to the general class of medicines called antihypertensives . It is used to treat high blood pressure (hypertension) as it adds to the workload of the heart and arteries .


Synthesis Analysis

Guanabenz has been found to have some anti-inflammatory properties in different pathological situations, including multiple sclerosis . It was found in one study to exert an inhibitory effect by decreasing the abundance of the enzyme CH25H, a cholesterol hydroxylase linked to antiviral immunity .


Molecular Structure Analysis

Guanabenz has a molecular formula of C8H8Cl2N4 and a molar mass of 231.08 g·mol−1 . The planar hydrazinecarboximidamide moiety is slightly inclined to the phenyl group .


Chemical Reactions Analysis

Guanabenz’s antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature . It also decreases the response to peripheral sympathetic nerve stimulation .


Physical And Chemical Properties Analysis

Guanabenz has a molecular weight of 231.08 and a molecular formula of C8H8Cl2N4 .

科学研究应用

  1. 降压特性:胍苯磺酸是一种有效的降压药,作为一种中枢 α2-肾上腺素受体激动剂发挥作用。它减少了从大脑到外周循环系统的交感神经输出,降低了轻度至中度高血压患者的血压。它的疗效与甲基多巴和可乐定相当,并且可以与利尿剂联合使用以增强效果 (Holmes 等,1983)

  2. 在肌萎缩侧索硬化症 (ALS) 治疗中的潜力:胍苯磺酸由于其调节蛋白质合成和防止错误折叠蛋白质积累的能力而在 ALS 治疗中显示出前景。基于抑制 eIF2α 去磷酸化的神经保护作用,可能减缓 ALS 进展 (Della 等,2017)

  3. 在朊病毒疾病中的应用:对胍苯磺酸衍生物的研究揭示了有效的抗朊病毒活性,而没有 α2-肾上腺素受体激动活性的副作用。这些衍生物还抑制了核糖体的蛋白质折叠活性,可能可用于治疗基于朊病毒的疾病和其他淀粉样变性疾病 (Nguyen 等,2014)

  4. 错误折叠应激:已发现胍苯磺酸可以保护细胞免于内质网中错误折叠蛋白质的致命积累。它结合到蛋白质磷酸酶 1 的调节亚基,选择性地破坏 eIF2α 的应激诱导去磷酸化。这有利于蛋白质折叠,使细胞免于蛋白质错误折叠应激 (Tsaytler 等,2011)
  1. 在多发性硬化症 (MS) 治疗中的潜力:胍苯磺酸增强了整合应激反应,以保护少突胶质细胞免受中枢神经系统炎性环境的影响,显示出作为 MS 治疗的潜力。在 MS 小鼠模型中,胍苯磺酸减轻了临床症状,与少突胶质细胞存活率增加和中枢神经系统 CD4+ T 细胞积累减少相关 (Way 等,2015)

  2. 抑制自身免疫炎症中的 TLR9 信号传导:胍苯磺酸通过阻止 TLR9 到达内体并完全激活来减轻自身免疫炎症。它独立于 eIF2α 上的 GADD34 活性抑制 TLR9 激活,并降低了与抗病毒免疫相关的胆固醇羟化酶 CH25H 的丰度。此特性使其成为治疗 I 型 IFN 依赖性病理的候选药物 (Perego 等,2018)

安全和危害

Guanabenz is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause excessive contraction of the pupils, irritability, low blood pressure, sleepiness, slow heartbeat, and sluggishness . It may also impair your thinking or reactions .

未来方向

Guanabenz has been suggested for use in future clinical studies due to its antioxidant properties . It has also been found to have some anti-inflammatory properties in different pathological situations, including multiple sclerosis .

属性

IUPAC Name

2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZVGELJXXEGPV-YIXHJXPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23256-50-0 (monoacetate)
Record name Guanabenz [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanabenz

CAS RN

60329-03-5, 5051-62-7
Record name Hydrazinecarboximidamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60329-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanabenz [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name guanabenz
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guanabenz
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUANABENZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGD30112WC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanabenz
Reactant of Route 2
Reactant of Route 2
Guanabenz
Reactant of Route 3
Guanabenz
Reactant of Route 4
Guanabenz

Citations

For This Compound
6,140
Citations
B Holmes, RN Brogden, RC Heel, TM Speight… - Drugs, 1983 - Springer
… guanabenz may be combined with a diuretic to increase its blood pressure-lowering effect. The overall incidence of side effects seen with guanabenz … of guanabenz therapy in some …
Number of citations: 134 link.springer.com
C Neuber, J Uebeler, T Schulze, H Sotoud… - PloS one, 2014 - journals.plos.org
… 1 by the small molecule guanabenz (antihypertensive, α 2 -… In this study we assessed whether guanabenz protects against … (ii) Guanabenz had no measurable effect alone, but …
Number of citations: 38 journals.plos.org
J Martynowicz, L Augusto, RC Wek, SL Boehm… - MBio, 2019 - Am Soc Microbiol
… showed that guanabenz possesses antiparasitic activity; here, we show that guanabenz reproducibly … Regardless of the administration route, guanabenz reverses Toxoplasma-induced …
Number of citations: 46 journals.asm.org
I Benmerzouga, LA Checkley, MT Ferdig… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
… suggest that guanabenz can be … of guanabenz against additional Toxoplasma strains as well as the fellow apicomplexan parasite Plasmodium falciparum in vitro, noting that guanabenz …
Number of citations: 45 journals.asm.org
M Kotańska, J Knutelska, N Nicosia, K Mika… - Naunyn-schmiedeberg's …, 2022 - Springer
… We also confirmed the beneficial effect of Guanabenz on plasma glucose level. The present … Guanabenz strongly inhibits gastric emptying (about 80% at a dose of 5 mg/kg). Guanabenz …
Number of citations: 1 link.springer.com
FG McMahon, JR Ryan, AK Jain… - Clinical …, 1977 - Wiley Online Library
… guanabenz treatment. Note that after week 4 all patients received guanabenz; ie, the guanabenz … , and the placebo group was changed to guanabenz treatment. Each point represents a …
Number of citations: 35 ascpt.onlinelibrary.wiley.com
L Wang, B Popko, E Tixier, RP Roos - Neurobiology of disease, 2014 - Elsevier
… Guanabenz, a centrally acting oral drug approved for the … mtSOD1 transgenic mice with guanabenz and found a significant … Our studies show that guanabenz ameliorates disease in …
Number of citations: 127 www.sciencedirect.com
R Muramatsu, T Sato, K Hamamura, K Miyazawa… - Journal of …, 2021 - Elsevier
… of α 2 -AR agonist guanabenz attenuates alveolar bone … To examine the inhibitory effect of guanabenz on periodontitis, we … To assess the suppressive effects of guanabenz on pro-…
Number of citations: 5 www.sciencedirect.com
T Baum, AT Shropshire - European journal of pharmacology, 1976 - Elsevier
… Prior studies demonstrated that guanabenz reduces systemic … Guanabenz failed to modify carotid sinus nerve activity in a … central sympathoinhibitory effect of guanabenz results from α-…
Number of citations: 78 www.sciencedirect.com
D Tribouillard-Tanvier, V Beringue, N Desban, F Gug… - PloS one, 2008 - journals.plos.org
Background Prion-based diseases are incurable transmissible neurodegenerative disorders affecting animals and humans. Methodology/Principal Findings Here we report the …
Number of citations: 136 journals.plos.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。